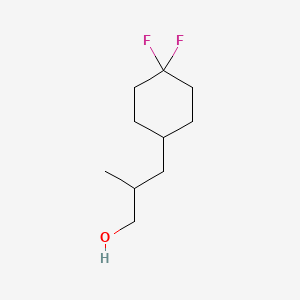
3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C10H18F2O It is characterized by the presence of a difluorocyclohexyl group attached to a methylpropanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol typically involves the reaction of 4,4-difluorocyclohexanone with a suitable Grignard reagent, followed by reduction. One common method includes the following steps:
Formation of Grignard Reagent: Reacting 2-methylpropan-1-ol with magnesium in anhydrous ether to form the Grignard reagent.
Addition Reaction: The Grignard reagent is then added to 4,4-difluorocyclohexanone under controlled conditions to form the intermediate alcohol.
Reduction: The intermediate is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-(4,4-Difluorocyclohexyl)-2-methylpropanal or 3-(4,4-Difluorocyclohexyl)-2-methylpropanone.
Reduction: Various alcohol derivatives depending on the specific conditions and reagents used.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
科学的研究の応用
3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s overall activity and efficacy.
類似化合物との比較
Similar Compounds
- 3-(4,4-Difluorocyclohexyl)-2-methylpropanal
- 3-(4,4-Difluorocyclohexyl)-2-methylpropanoic acid
- 3-(4,4-Difluorocyclohexyl)propanoic acid
Uniqueness
3-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the difluorocyclohexyl group and the methylpropanol backbone. These features contribute to its distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H18F2O |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
3-(4,4-difluorocyclohexyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H18F2O/c1-8(7-13)6-9-2-4-10(11,12)5-3-9/h8-9,13H,2-7H2,1H3 |
InChIキー |
ZMCXKXDWRAECMG-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CCC(CC1)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


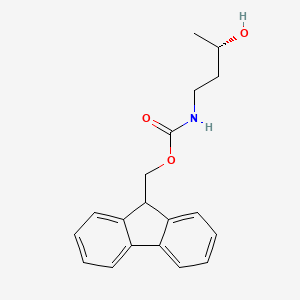

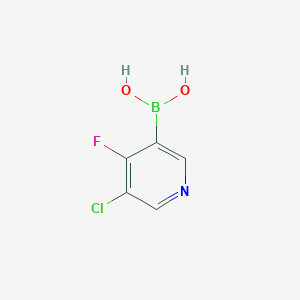
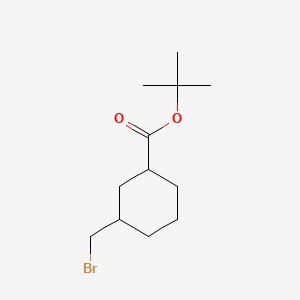
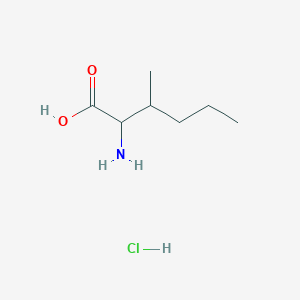
![Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13464273.png)
![3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13464276.png)
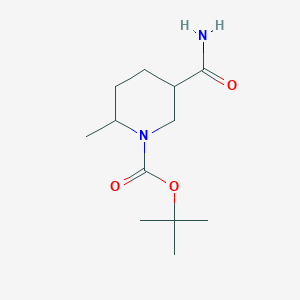
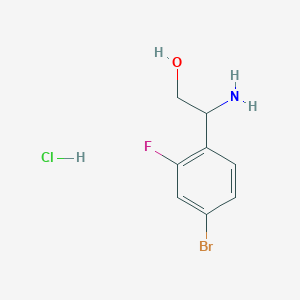
![Tert-butyl 4-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine-1-carboxylate](/img/structure/B13464290.png)
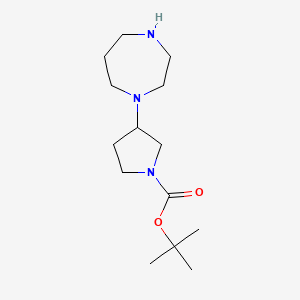
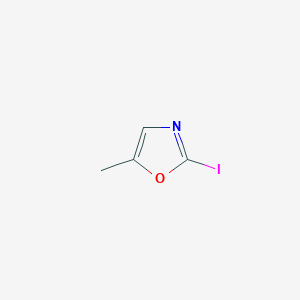
![2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13464299.png)
![6-Azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13464312.png)
